molecular formula C54H48ClN2O4+ B11928913 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid

4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid

Cat. No.: B11928913
M. Wt: 824.4 g/mol
InChI Key: SPEHNGMUCASLRM-UHFFFAOYSA-O
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Description

4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid is a complex organic compound known for its vibrant color and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the indole family, which is characterized by a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid typically involves multiple steps, including the formation of the indole core, the introduction of the carboxyphenyl group, and the final assembly of the complete molecule. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye or pigment due to its intense color. It is also studied for its potential as a fluorescent probe in various analytical techniques.

Biology

In biological research, the compound is investigated for its potential as a fluorescent marker in imaging studies. Its ability to bind to specific biomolecules makes it useful in tracking and visualizing cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound’s structure allows it to bind to these targets, leading to changes in their function or activity. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells and induce cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the carboxyphenyl group and the indole core. These features contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C54H48ClN2O4+

Molecular Weight

824.4 g/mol

IUPAC Name

4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid

InChI

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1

InChI Key

SPEHNGMUCASLRM-UHFFFAOYSA-O

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C

Origin of Product

United States

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